2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol
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Overview
Description
2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of methoxy groups at the 2 and 3 positions, a hydroxyl group at the 6 position, and a pyrimidinyl group substituted with a thiazolyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-methylthiazole with a suitable pyrimidine precursor under controlled conditions to form the pyrimidinyl intermediate.
Introduction of the phenol moiety: The pyrimidinyl intermediate is then reacted with a phenol derivative, such as 2,3-dimethoxyphenol, under conditions that promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidinyl or thiazolyl moieties.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxyphenol: Lacks the pyrimidinyl and thiazolyl groups, making it less complex.
2-Methylthiazole: Contains the thiazole moiety but lacks the phenol and pyrimidinyl groups.
4-Pyrimidinol: Contains the pyrimidinyl group but lacks the phenol and thiazole moieties.
Uniqueness
2,3-Dimethoxy-6-(5-(2-methylthiazol-4-yl)pyrimidin-4-yl)phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N3O3S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2,3-dimethoxy-6-[5-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C16H15N3O3S/c1-9-19-12(7-23-9)11-6-17-8-18-14(11)10-4-5-13(21-2)16(22-3)15(10)20/h4-8,20H,1-3H3 |
InChI Key |
XWJZYIJMSYKESC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CN=CN=C2C3=C(C(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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